An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its physical and chemical characteristics, spectroscopic profile, and synthetic methodologies. Furthermore, it delves into its biological activity, with a particular focus on its role as a Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist and the associated signaling pathway. Detailed experimental protocols and data are presented to facilitate further research and application of this compound.
Chemical and Physical Properties
1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine is a bicyclic heterocyclic compound featuring a fused cyclopentane and indole ring system with a primary amine substituent.[1] Its core structure is a key pharmacophore in various biologically active molecules.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |
| Molecular Weight | 172.23 g/mol | [1][2] |
| CAS Number | 1263284-26-9 | [1][2] |
| Melting Point | 104.0 - 109.0 °C | [1] |
| Boiling Point | Estimated ~300.9 °C (based on the parent indole) | [3] |
| Appearance | Light yellow to brown crystalline powder | [4] |
| Solubility | Data not available for the target compound. The 7-methoxy derivative shows improved solubility due to the polar oxygen.[1] It is anticipated to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. | |
| pKa | Data not available. The presence of the amine group suggests basic properties. |
Spectroscopic Data
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Peaks and Features |
| ¹H NMR | - Aromatic protons on the indole ring (approx. 7.0-7.6 ppm).- NH proton of the indole (approx. 8.0 ppm, broad singlet).- Aliphatic protons on the cyclopentane ring, including multiplets for the CH₂ groups and a distinct signal for the CH-NH₂ proton.- NH₂ protons (broad singlet, chemical shift dependent on solvent and concentration). |
| ¹³C NMR | - Aromatic carbons of the indole ring (approx. 110-140 ppm).- Quaternary carbons of the indole ring.- Aliphatic carbons of the cyclopentane ring (approx. 20-60 ppm), with the carbon bearing the amine group shifted downfield. |
| FTIR (cm⁻¹) | - N-H stretch of the primary amine (two bands in the region of 3400-3250 cm⁻¹).- N-H stretch of the indole (around 3400 cm⁻¹).- Aromatic C-H stretch (above 3000 cm⁻¹).- Aliphatic C-H stretch (below 3000 cm⁻¹).- N-H bend of the primary amine (around 1650-1580 cm⁻¹).- Aromatic C=C stretching (around 1600-1450 cm⁻¹).- C-N stretching of the aromatic amine (around 1335-1250 cm⁻¹).- C-N stretching of the aliphatic amine (around 1250-1020 cm⁻¹). |
| Mass Spectrometry | - Expected molecular ion peak (M⁺) at m/z = 172.23. |
Chemical Synthesis
Several synthetic routes have been described for the preparation of the 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold and the introduction of the amine functionality. The primary methods include the Fischer Indole Synthesis, Buchwald-Hartwig amination, and reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative example based on the general principles of reductive amination applied to the synthesis of the target molecule.
Step 1: Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-one
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3,4-tetrahydrocyclopenta[b]indole (1 eq.) in a suitable solvent such as acetic acid.
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Oxidation: Add a suitable oxidizing agent, for example, chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), portion-wise while monitoring the reaction temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one.
Step 2: Reductive Amination to 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
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Imine Formation: Dissolve 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one (1 eq.) in methanol or ethanol. Add ammonium acetate or ammonia in excess. Stir the mixture at room temperature to form the imine intermediate.[1]
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Reduction: To the solution containing the imine, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation (H₂/Pd-C).[1]
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Reaction Monitoring: Monitor the reduction by TLC until the disappearance of the imine.
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Work-up: Quench the reaction carefully (if using NaBH₃CN, acidify cautiously to destroy the excess reagent). Make the solution basic and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine.[1]
Caption: Synthetic workflow for 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine.
Chemical Reactivity
The chemical reactivity of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine is characterized by the presence of the indole nucleus and the primary amine group.
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Oxidation: The tetrahydrocyclopenta[b]indole core can be oxidized to the corresponding ketone or quinone derivatives using common oxidizing agents.[1]
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Reduction: The indole ring can be further reduced to its fully saturated analog under specific reduction conditions.[1]
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Substitution: The primary amine group is nucleophilic and can participate in various substitution reactions with electrophiles such as alkyl halides and acyl chlorides to form a wide range of N-substituted derivatives.[1]
Biological Activity and Signaling Pathway
1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine has been identified as a potential agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune cell trafficking, vascular development, and central nervous system homeostasis.[5][6]
Activation of S1P1 by an agonist like 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine initiates a cascade of intracellular signaling events. S1P1 couples primarily to the Gαi subunit of the heterotrimeric G protein.[5][7]
References
- 1. 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine|CAS 1263284-26-9 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,2,3,4-Tetrahydrocyclopenta[b]indole | 2047-91-8 | FT119279 [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
